molecular formula C21H15ClN2O4 B12927071 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one CAS No. 61290-23-1

7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one

Cat. No.: B12927071
CAS No.: 61290-23-1
M. Wt: 394.8 g/mol
InChI Key: YEWHDDJXECXDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group into the acridine ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Phenoxy Substitution: Introduction of the 2,3-dimethylphenoxy group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and appropriate solvents and catalysts for phenoxy substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of new functional groups.

Scientific Research Applications

7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and phenoxy groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, is not commonly found in other acridine derivatives, making it a compound of interest for further research and development.

Properties

CAS No.

61290-23-1

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

7-chloro-1-(2,3-dimethylphenoxy)-4-nitro-10H-acridin-9-one

InChI

InChI=1S/C21H15ClN2O4/c1-11-4-3-5-17(12(11)2)28-18-9-8-16(24(26)27)20-19(18)21(25)14-10-13(22)6-7-15(14)23-20/h3-10H,1-2H3,(H,23,25)

InChI Key

YEWHDDJXECXDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.